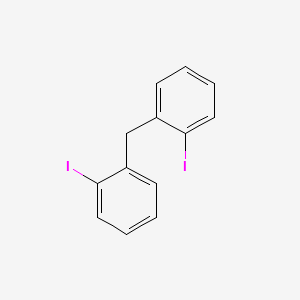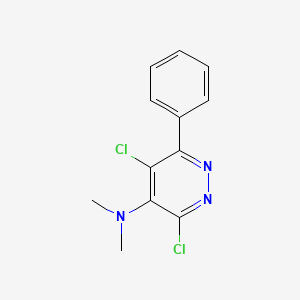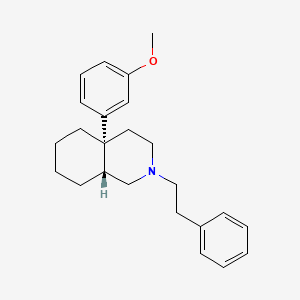
Butyl 2,2-dimethylpropaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used as a radical initiator in polymerization processes . This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 2,2-dimethylpropaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with pivalic acid chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide compound.
Industrial Production Methods: Industrial production of this compound often employs continuous processes using plate exchangers with high heat exchange capacity . This method ensures efficient heat management, which is crucial for the stability and safety of the peroxide compound during production.
Chemical Reactions Analysis
Types of Reactions: Butyl 2,2-dimethylpropaneperoxoate primarily undergoes decomposition reactions to generate free radicals . These radicals can then participate in various polymerization reactions.
Common Reagents and Conditions:
Oxidation: The compound can act as an oxidizing agent due to its peroxide group.
Reduction: It can be reduced to its corresponding alcohol under specific conditions.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which are essential for initiating polymerization reactions .
Scientific Research Applications
Chemistry: In chemistry, butyl 2,2-dimethylpropaneperoxoate is widely used as a radical initiator in the polymerization of various monomers, including styrene and acrylates .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of plastics, resins, and other polymeric materials. Its ability to initiate polymerization reactions makes it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of butyl 2,2-dimethylpropaneperoxoate involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals . These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets are primarily the double bonds in monomers, and the pathways involved include radical chain reactions.
Comparison with Similar Compounds
tert-Butyl hydroperoxide: Another peroxide compound used as a radical initiator.
Di-tert-butyl peroxide: A similar compound with two tert-butyl groups.
Cumene hydroperoxide: Used in similar applications but has different stability and reactivity profiles.
Uniqueness: Butyl 2,2-dimethylpropaneperoxoate is unique due to its specific decomposition temperature and the stability of the radicals it generates . This makes it particularly suitable for controlled polymerization processes where precise control over radical generation is required.
Properties
CAS No. |
39933-37-4 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
butyl 2,2-dimethylpropaneperoxoate |
InChI |
InChI=1S/C9H18O3/c1-5-6-7-11-12-8(10)9(2,3)4/h5-7H2,1-4H3 |
InChI Key |
DTGWMJJKPLJKQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


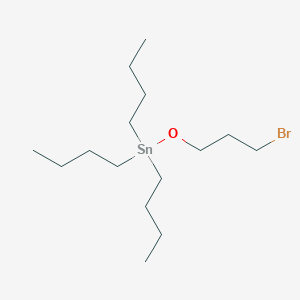
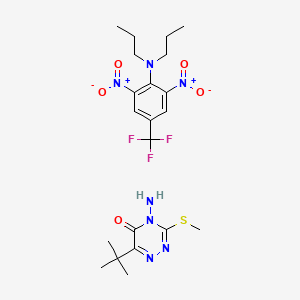
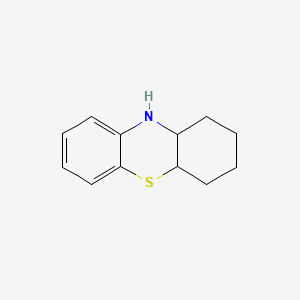
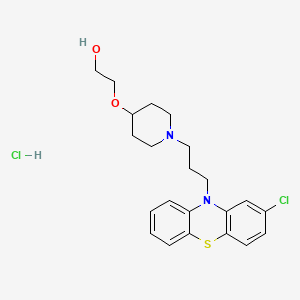
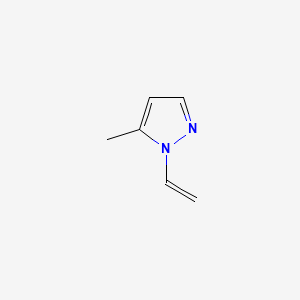
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)

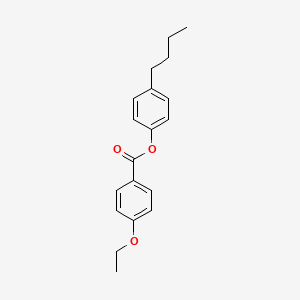
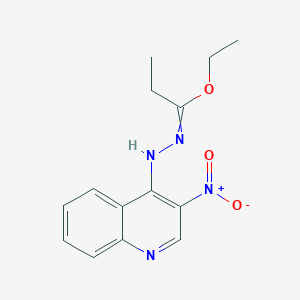
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
